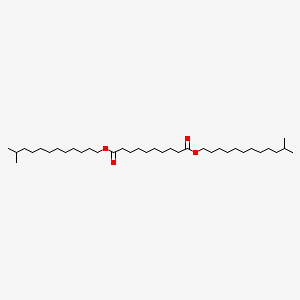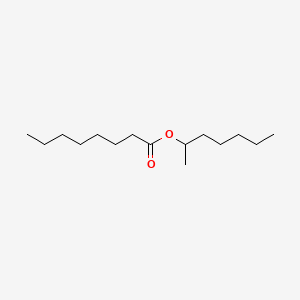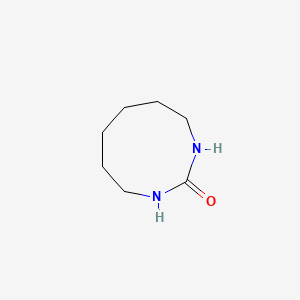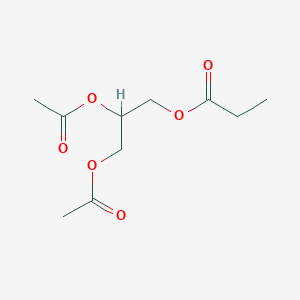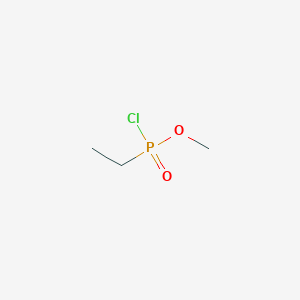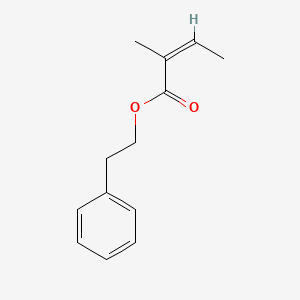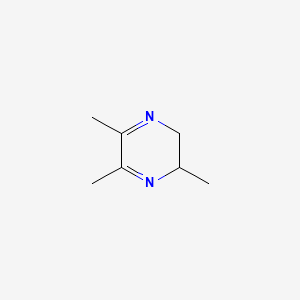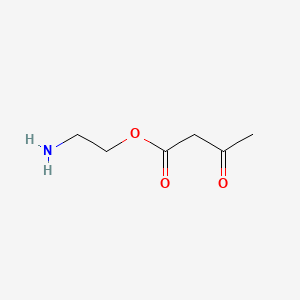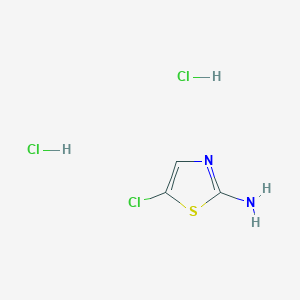
2-Ammonio-5-chlorothiazolium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ammonio-5-chlorothiazolium dichloride is a chemical compound with the molecular formula C3H5Cl3N2S and a molecular weight of 207.5092 g/mol It is known for its unique structure, which includes a thiazole ring substituted with an ammonium group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ammonio-5-chlorothiazolium dichloride typically involves the reaction of 2-aminothiazole with hydrochloric acid and a chlorinating agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include water or ethanol.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ammonio-5-chlorothiazolium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring .
Aplicaciones Científicas De Investigación
2-Ammonio-5-chlorothiazolium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ammonio-5-chlorothiazolium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Ammonio-5-chlorothiazolium dichloride.
5-Chlorothiazole: Shares the thiazole ring structure with a chlorine substituent.
2-Amino-4-chlorothiazole: Similar structure with an additional chlorine atom.
Uniqueness
This compound is unique due to the presence of both an ammonium group and a chlorine atom on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
64415-16-3 |
|---|---|
Fórmula molecular |
C3H5Cl3N2S |
Peso molecular |
207.5 g/mol |
Nombre IUPAC |
5-chloro-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C3H3ClN2S.2ClH/c4-2-1-6-3(5)7-2;;/h1H,(H2,5,6);2*1H |
Clave InChI |
BDODUCHZRFHXHR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)N)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
